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Compound of Interest

Compound Name: 2-Chlorofluorene

Cat. No.: B109886

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Chlorofluorene (CAS No: 2523-44-6), a halogenated polycyclic aromatic hydrocarbon. Due to
the limited availability of experimentally derived spectra in public databases, this document
presents a combination of experimental mass spectrometry data and predicted Nuclear
Magnetic Resonance (NMR) and Infrared (IR) data. The predictions are based on the known
spectra of the parent compound, fluorene, and established substituent effects.

Data Presentation

The following tables summarize the critical spectroscopic data for 2-Chlorofluorene.

Table 1: Mass Spectrometry Data (Electron lonization)
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Parameter Value Interpretation
Molecular Formula C13HoCl
Molecular Weight 200.66 g/mol

Molecular ion containing the

M+ Peak (m/z) 200 )
35Cl isotope.[1][2]

Molecular ion containing the
M+2 Peak (m/z) 202 37Cl isotope (approx. 32.5%
abundance of M+).

Corresponds to the loss of the

Base Peak (m/z) 165 )
chlorine atom ([M-CI]*).[1]

Further fragmentation of the
Other Key Fragments (m/z) 163, 139 ]
fluorenyl cation.[1]

Table 2: Predicted *"H NMR Spectroscopic Data

Predicted values are based on the spectrum of fluorene (in CDCls) and known chlorine
substituent effects. The aromatic protons are expected in the 7.2-7.9 ppm range, and the
methylene protons around 3.9 ppm.

Predicted Chemical Shift

Proton Assignment Predicted Multiplicity
(3, ppm)

H9 (Methylene) ~3.9 Singlet (s)

Aromatic Protons 7.2-79 Multiplets (m)

Table 3: Predicted **C NMR Spectroscopic Data

Predictions are based on the 13C spectrum of fluorene and established substituent effects for
chlorine on an aromatic ring. Aromatic carbons typically appear between 120-150 ppm.
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C9 (Methylene) ~37

C2 (C-Cl) ~132

Other Aromatic CH 120 - 130

Quaternary Aromatic C 140 - 145

Table 4: Predicted Infrared (IR) Spectroscopy Data

Predictions are based on the known IR absorptions of fluorene and chlorinated aromatic

compounds.
Wavenumber (cm~12) Vibration Mode Intensity
3100 - 3000 Aromatic C-H Stretch Medium
2950 - 2850 Methylene C-H Stretch Medium
1610, 1450 Aromatic C=C Ring Stretch Medium-Strong
~850 C-CI Stretch Strong
900 - 675 Aromatic C-H Out-of-Plane Strong

Bend

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 5-10 mg of 2-Chlorofluorene is dissolved in approximately
0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCIs), within a 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).
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e Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz
or higher).

e 1H NMR Acquisition: The proton NMR spectrum is recorded using a standard pulse
sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-
noise ratio, a spectral width covering the expected range of proton signals (typically 0-12
ppm), and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling to
ensure that each unique carbon atom appears as a single line. A larger number of scans is
typically required due to the low natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of solid 2-Chlorofluorene is
finely ground in an agate mortar.[1] About 100-200 mg of dry, spectroscopy-grade potassium
bromide (KBr) powder is added, and the two are intimately mixed by further grinding.

o Pellet Formation: The mixture is transferred to a pellet-forming die. A pressure of 8-10 tons is
applied using a hydraulic press to form a thin, transparent, or translucent pellet.

o Data Acquisition: A background spectrum of a pure KBr pellet is recorded. Subsequently, the
spectrum of the sample pellet is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer. The final spectrum is presented in terms of transmittance or absorbance
versus wavenumber (cm~1).

Mass Spectrometry (MS)

o Sample Introduction: A small quantity of the 2-Chlorofluorene sample is introduced into the
mass spectrometer, typically via a direct insertion probe or through a gas chromatograph
(GC-MS). The sample is volatilized by heating under a high vacuum.[2]

« lonization (Electron lonization - El): In the ion source, the gaseous molecules are bombarded
with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and
fragment in a reproducible manner.
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e Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment
ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the
ions based on their mass-to-charge (m/z) ratio.

+ Detection: An electron multiplier detects the separated ions, and the resulting signal is
processed to generate a mass spectrum, which is a plot of relative ion abundance versus
m/z.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 2-Chlorofluorene.
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Spectroscopic Analysis Workflow for 2-Chlorofluorene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b109886?utm_src=pdf-body
https://www.benchchem.com/product/b109886?utm_src=pdf-custom-synthesis
https://www.proprep.com/questions/interpret-the-ir-spectrum-of-fluorene-focusing-on-characteristic-functional-group-absorptions
https://www.researchgate.net/figure/H-NMR-spectra-of-the-fluorene-containing-precursors-10-9-and-11-in-CDCl3_fig4_338469233
https://www.benchchem.com/product/b109886#spectroscopic-data-of-2-chlorofluorene-nmr-ir-mass-spec
https://www.benchchem.com/product/b109886#spectroscopic-data-of-2-chlorofluorene-nmr-ir-mass-spec
https://www.benchchem.com/product/b109886#spectroscopic-data-of-2-chlorofluorene-nmr-ir-mass-spec
https://www.benchchem.com/product/b109886#spectroscopic-data-of-2-chlorofluorene-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b109886?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

